molecular formula C11H16BrNO B12089199 1-(4-Bromophenyl)-4-methoxybutan-1-amine

1-(4-Bromophenyl)-4-methoxybutan-1-amine

Cat. No.: B12089199
M. Wt: 258.15 g/mol
InChI Key: IDXOEWCIBGFHPR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methoxybutan-1-amine is an organic compound that features a bromine-substituted phenyl ring and a methoxy group attached to a butan-1-amine backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-methoxybutan-1-amine can be achieved through several routes. One common method involves the reaction of 4-bromobenzyl bromide with 4-methoxybutan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-methoxybutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-4-methoxybutan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methoxybutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-methoxybutan-1-amine can be compared to other similar compounds, such as:

    4-Bromophenylacetic acid: This compound also contains a bromine-substituted phenyl ring but differs in its functional groups and overall structure.

    4-Bromophenylpiperazine: Another compound with a bromine-substituted phenyl ring, but with a piperazine moiety instead of a butan-1-amine backbone.

    4-Bromophenylsulfonylbenzoyl-L-valine: This compound features a bromine-substituted phenyl ring and a sulfonylbenzoyl group, highlighting the diversity of structures that can be derived from bromine-substituted phenyl rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methoxybutan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8,13H2,1H3

InChI Key

IDXOEWCIBGFHPR-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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